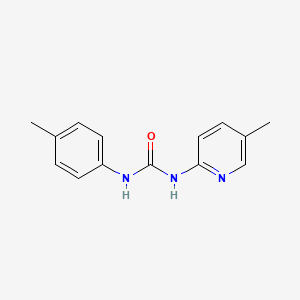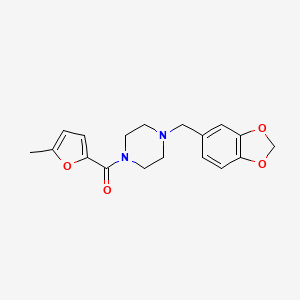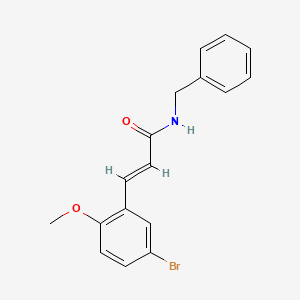
N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide, also known as BBMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. BBMA is a derivative of acrylamide and is synthesized through a multi-step process involving the reaction of benzylamine, 5-bromo-2-methoxybenzaldehyde, and acryloyl chloride.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and cell division. N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for the development of new anti-cancer drugs.
Biochemical and Physiological Effects
N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has been shown to have minimal toxicity in vitro, making it a potential candidate for further development as a therapeutic agent. However, further studies are needed to determine the long-term effects of N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide in lab experiments is its ease of synthesis and purification. N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide is also relatively stable, making it suitable for long-term storage. However, one limitation is that N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide may not be suitable for all types of experiments, as its chemical properties may not be compatible with certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide. One area of interest is the development of new anti-cancer drugs based on N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide. Further studies are needed to determine the optimal dosage and delivery method for N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide-based drugs. Additionally, N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has potential applications in material science and nanotechnology, as it can be used to synthesize various types of nanoparticles and polymers. Further research is needed to explore the potential applications of N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide in these fields.
Métodos De Síntesis
The synthesis of N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide involves several steps, including the reaction of benzylamine with 5-bromo-2-methoxybenzaldehyde to form N-benzyl-5-bromo-2-methoxybenzylamine. This intermediate product is then reacted with acryloyl chloride to yield N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide. The purity of the final product is confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has been shown to exhibit promising anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide has also been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(E)-N-benzyl-3-(5-bromo-2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-21-16-9-8-15(18)11-14(16)7-10-17(20)19-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQSKOVZPIQMPK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-benzyl-3-(5-bromo-2-methoxyphenyl)-2-propenamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

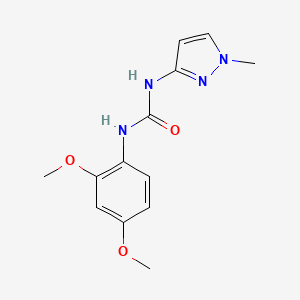

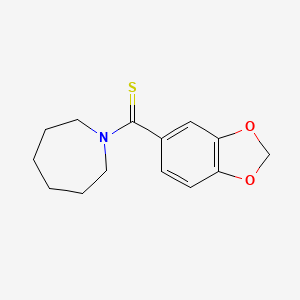
![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)
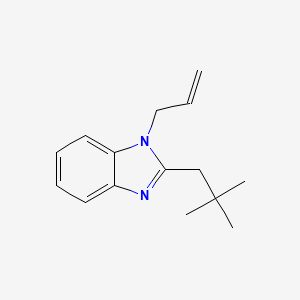
![N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)
![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)

![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
![ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)
